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molecular formula C11H15NO4 B8399414 1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol

1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol

Cat. No. B8399414
M. Wt: 225.24 g/mol
InChI Key: LVNRNHZQQBFGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04276304

Procedure details

11.5 g of sodium are added to 300 ml of anhydrous methanol, and 67 g of 4-methoxybenzaldehyde and 105 g of 2-nitropropane are added thereto at 13° C. for 25 minutes under stirring. The mixture is stirred at 23° C. for 70 hours. 32 g of acetic acid are added to the mixture under ice-cooling, and said mixture is evaporated under reduced pressure to remove solvent. About 200 ml of water are added to the residue, and the aqueous mixture is extracted with benzene. The extract is washed with a saturated sodium chloride solution, a saturated sodium bisulfite solution, water and a saturated sodium chloride solution, successively. The washed extract is dried and then evaporated to remove solvent. The residue (yellow oil, 65 g) is distilled at 75° C. under reduced pressure (1-2 mm Hg) to recover 47 g of the starting compound (i.e., 4-methoxybenzaldehyde). On the other hand, 14.5 g of 1-(4 -methoxyphenyl)-2-methyl-2-nitropropanol (crude product) are obtained as the residue.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].CO.[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=1.[N+:14]([CH:17]([CH3:19])[CH3:18])([O-:16])=[O:15]>C(O)(=O)C>[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]([OH:11])[C:17]([CH3:19])([N+:14]([O-:16])=[O:15])[CH3:18])=[CH:8][CH:7]=1 |^1:0|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Name
Quantity
67 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
105 g
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Step Two
Name
Quantity
32 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
13 °C
Stirring
Type
CUSTOM
Details
at 13° C. for 25 minutes under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
The mixture is stirred at 23° C. for 70 hours
Duration
70 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
About 200 ml of water are added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture is extracted with benzene
WASH
Type
WASH
Details
The extract is washed with a saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The washed extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
DISTILLATION
Type
DISTILLATION
Details
The residue (yellow oil, 65 g) is distilled at 75° C. under reduced pressure (1-2 mm Hg)
CUSTOM
Type
CUSTOM
Details
to recover 47 g of the starting compound (i.e., 4-methoxybenzaldehyde)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(C)([N+](=O)[O-])C)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 13.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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